molecular formula C19H32O4 B14175425 2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one CAS No. 922172-19-8

2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one

Cat. No.: B14175425
CAS No.: 922172-19-8
M. Wt: 324.5 g/mol
InChI Key: KVKMYMLFZIFPFY-UHFFFAOYSA-N
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Description

2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one is a complex organic compound with a unique structure that includes a pyran ring substituted with hydroxyundecyl, methoxy, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones followed by cyclization to form the pyran ring. The hydroxyundecyl side chain is introduced through a series of reactions involving the protection and deprotection of functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyran ring structure may also play a role in its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyundecyl)-3,5-dimethyl-4H-pyran-4-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    6-Methoxy-3,5-dimethyl-4H-pyran-4-one: Lacks the hydroxyundecyl side chain, which may influence its solubility and interaction with biological targets.

    2-(2-Hydroxyundecyl)-4H-pyran-4-one: Lacks both the methoxy and dimethyl groups, which may alter its chemical and biological properties.

Uniqueness

2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one is unique due to the combination of its functional groups and the pyran ring structure. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

CAS No.

922172-19-8

Molecular Formula

C19H32O4

Molecular Weight

324.5 g/mol

IUPAC Name

2-(2-hydroxyundecyl)-6-methoxy-3,5-dimethylpyran-4-one

InChI

InChI=1S/C19H32O4/c1-5-6-7-8-9-10-11-12-16(20)13-17-14(2)18(21)15(3)19(22-4)23-17/h16,20H,5-13H2,1-4H3

InChI Key

KVKMYMLFZIFPFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CC1=C(C(=O)C(=C(O1)OC)C)C)O

Origin of Product

United States

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